3-mercaptopentan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

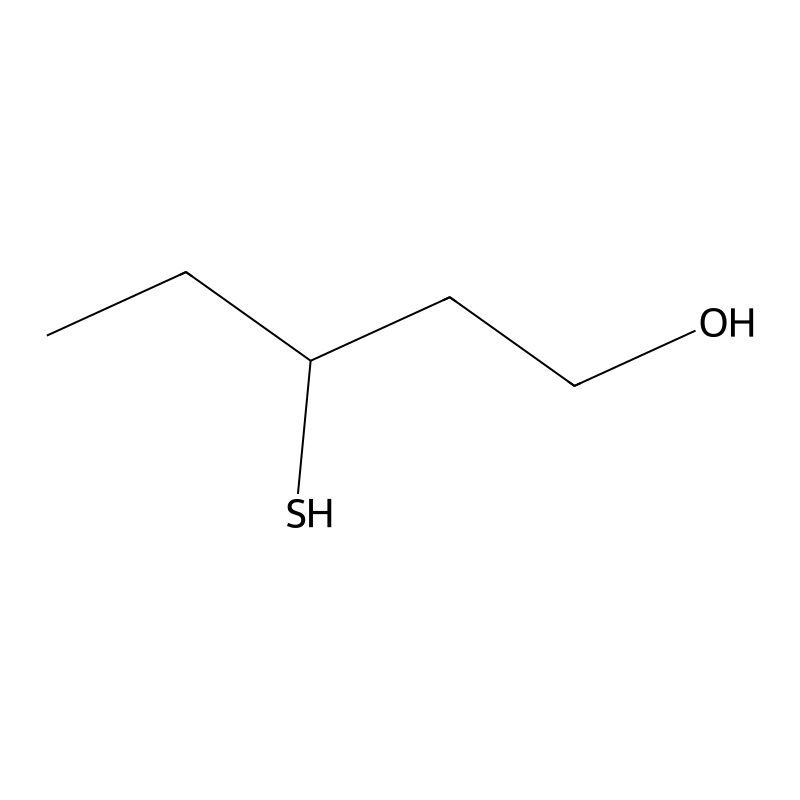

3-Mercaptopentan-1-ol is an organosulfur compound characterized by the presence of both a thiol (-SH) and a hydroxyl (-OH) functional group. Its chemical formula is C5H12OS, and it features a five-carbon chain with the thiol group located at the third carbon and the alcohol group at the first carbon. This compound is known for its potent odor, which is often described as "catty" or similar to cooked leeks, making it significant in both biological and sensory contexts.

Limited Research Availability:

While 3-Mercaptopentanol, also known as 3-Sulfanylpentan-1-ol, has a documented chemical structure and physical properties [, ], there is limited scientific research available on its specific applications. This is evident in the lack of extensive literature and dedicated studies focused on its use in various scientific fields.

Potential Applications:

Despite the limited research, the unique chemical properties of 3-Mercaptopentanol offer potential for exploration in different research areas:

- Material Science: The combination of a hydroxyl group and a thiol group in its structure suggests potential applications in material science, such as modifying surfaces or acting as a precursor for the synthesis of other functional materials [].

- Medicinal Chemistry: The thiol group can participate in various biological processes. This raises the possibility of using 3-Mercaptopentanol as a scaffold for drug discovery or as a starting point for synthesizing molecules with specific biological activities, requiring further investigation.

- Chemical Analysis: The thiol group also readily reacts with certain metal ions. This characteristic could be useful in developing specific sensors or analytical methods for detecting these metal ions.

- Oxidation: Thiols can be oxidized to disulfides or sulfonic acids, while alcohols can be oxidized to aldehydes or ketones.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Nucleophilic Substitution: The thiol group can act as a nucleophile in reactions with electrophiles, leading to the formation of thioethers.

These reactions are important for its applications in flavor chemistry and synthesis of other compounds.

3-Mercaptopentan-1-ol exhibits notable biological activity, particularly in its role as an odorant. It has been identified in the urine of various mammals, including domestic cats, where it is thought to play a role in communication and territory marking. Its olfactory properties make it significant in food science, particularly in enhancing flavors in culinary applications. Additionally, it may have implications in studies related to pheromones and animal behavior.

The synthesis of 3-mercaptopentan-1-ol can be achieved through several methods:

- Reduction of Thioesters: Starting from 3-acetylthio-pentanal, it can be reduced using lithium aluminum hydride or sodium borohydride to yield 3-mercaptopentan-1-ol .

- Direct Thiolation: The compound can also be synthesized by thiolating appropriate alcohol precursors using hydrogen sulfide or other thiolating agents under acidic conditions.

- Fermentation Processes: Certain microbial fermentation processes can produce this compound as a metabolic byproduct, particularly in the context of wine production where yeast strains convert precursors into thiols during fermentation .

3-Mercaptopentan-1-ol has several applications across various fields:

- Flavoring Agent: It is used in food products for its unique aroma profile, enhancing flavors particularly in savory dishes.

- Perfume Industry: Its strong odor makes it valuable in perfumery for creating complex scent profiles.

- Biochemical Research: It serves as a model compound for studying thiol chemistry and its interactions with biological systems.

Studies on 3-mercaptopentan-1-ol often focus on its interactions with other volatile compounds and its sensory properties. For example, research indicates that this compound can interact with quinones and other reactive species, influencing aroma development in complex mixtures like wines . Additionally, its role as a semiochemical suggests that it may interact with olfactory receptors in animals, affecting behavior and communication.

Several compounds share structural similarities with 3-mercaptopentan-1-ol. Here are some notable examples:

3-Mercaptopentan-1-ol stands out due to its specific chain length and functional group positioning, which contribute to its unique sensory characteristics compared to these similar compounds.

Molecular Formula and Exact Mass Specifications

The molecular composition of 3-mercaptopentan-1-ol is precisely defined by its molecular formula C₅H₁₂OS [1] [2] [3]. The compound exhibits an exact mass of 120.060886 daltons as determined through high-resolution mass spectrometry [2]. The monoisotopic mass, which represents the mass of the molecule containing only the most abundant isotopes of each element, is identical at 120.060886 daltons [2]. The average molecular weight is calculated as 120.213 grams per mole, accounting for the natural isotopic distribution of constituent elements [3].

The compound is catalogued under Chemical Abstracts Service registry number 548740-99-4 [1]. The International Union of Pure and Applied Chemistry standard International Chemical Identifier is InChI=1S/C5H12OS/c1-2-5(7)3-4-6/h5-7H,2-4H2,1H3 [3]. The corresponding International Chemical Identifier Key is PRJACVDGNSZBLE-UHFFFAOYSA-N [3]. The Simplified Molecular Input Line Entry System representation is CCC(O)CCO [2].

Table 1: Molecular Formula and Exact Mass Specifications

| Property | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₅H₁₂OS | PubChem, ChemSpider [1] [2] |

| Exact Mass | 120.060886 Da | PubChem computational [2] |

| Monoisotopic Mass | 120.060886 Da | ChemSpider [2] |

| Molecular Weight | 120.213 g/mol | NIST WebBook [3] |

| CAS Registry Number | 548740-99-4 | PubChem [1] |

| IUPAC Standard InChI | InChI=1S/C5H12OS/c1-2-5(7)3-4-6/h5-7H,2-4H2,1H3 | NIST WebBook [3] |

| IUPAC Standard InChIKey | PRJACVDGNSZBLE-UHFFFAOYSA-N | NIST WebBook [3] |

| SMILES | CCC(O)CCO | ChemSpider [2] |

Structural Configuration and Stereochemistry

3-Mercaptopentan-1-ol possesses a linear five-carbon backbone with specific functional group positioning [1] [3]. The mercapto group (-SH) is located at the third carbon position, while the primary hydroxyl group (-OH) occupies the terminal first carbon position [2] [3]. This particular arrangement creates a 1,3-difunctional molecule with distinct chemical reactivity patterns [4].

The compound contains one stereogenic center at the third carbon atom, which bears both the mercapto group and two different carbon substituents [2]. This stereogenic center gives rise to two possible enantiomeric forms: (R)-3-mercaptopentan-1-ol and (S)-3-mercaptopentan-1-ol [15]. The presence of this chiral center means that the compound can exist as optically active isomers with different three-dimensional spatial arrangements [15].

The molecular structure exhibits typical tetrahedral geometry around each carbon center [1]. The sulfur atom in the mercapto group displays bent geometry due to the presence of two lone pairs of electrons [16]. Similarly, the oxygen atom in the hydroxyl group adopts bent geometry with two lone pairs [16].

Physical Constants and Thermodynamic Properties

The thermodynamic properties of 3-mercaptopentan-1-ol have been extensively characterized through computational methods and experimental determinations [11] [13] [25]. The normal boiling point is calculated to be 468.40 Kelvin, equivalent to 195.3 degrees Celsius [11] [13]. The critical temperature is predicted at 654.54 Kelvin or 381.4 degrees Celsius [11] [13]. The critical pressure reaches 4249.61 kilopascals [11] [13]. The critical volume is estimated as 0.383 cubic meters per kilomole [11] [13].

The melting point is computationally determined to be 228.39 Kelvin, corresponding to -44.8 degrees Celsius [11] [13]. The standard Gibbs free energy of formation is -118.65 kilojoules per mole [11] [13] [25]. The standard enthalpy of formation in the gas phase is -265.56 kilojoules per mole [11] [13] [25]. The enthalpy of fusion is calculated as 13.31 kilojoules per mole [11] [13] [25]. The enthalpy of vaporization is determined to be 49.75 kilojoules per mole [11] [13] [25].

Solubility characteristics show a logarithmic water solubility of -1.36 molar concentration [11] [13] [25]. The octanol-water partition coefficient (logP) is 1.077, indicating moderate lipophilicity [11] [13] [25]. The McGowan characteristic volume is 103.530 milliliters per mole [11] [13] [25].

Table 2: Physical Constants and Thermodynamic Properties

| Property | Value | Source/Method |

|---|---|---|

| Boiling Point | 468.40 K (195.3°C) | Joback Method [11] [13] |

| Critical Temperature (Tc) | 654.54 K (381.4°C) | Joback Method [11] [13] |

| Critical Pressure (Pc) | 4249.61 kPa | Joback Method [11] [13] |

| Critical Volume (Vc) | 0.383 m³/kmol | Joback Method [11] [13] |

| Melting Point (Tf) | 228.39 K (-44.8°C) | Joback Method [11] [13] |

| Standard Gibbs Free Energy of Formation | -118.65 kJ/mol | Joback Method [11] [13] |

| Standard Enthalpy of Formation (gas) | -265.56 kJ/mol | Joback Method [11] [13] |

| Enthalpy of Fusion | 13.31 kJ/mol | Joback Method [11] [13] |

| Enthalpy of Vaporization | 49.75 kJ/mol | Joback Method [11] [13] |

| Log₁₀ Water Solubility | -1.36 mol/L | Crippen Method [11] [13] |

| Octanol/Water Partition Coefficient (logP) | 1.077 | Crippen Method [11] [13] |

| McGowan Characteristic Volume | 103.530 mL/mol | McGowan Method [11] [13] |

Heat capacity values demonstrate temperature dependence across the operational range [11] [13] [25]. At the boiling point of 468.40 Kelvin, the ideal gas heat capacity is 212.35 joules per mole per Kelvin [11] [13]. This value increases systematically with temperature, reaching 261.63 joules per mole per Kelvin at the critical temperature of 654.54 Kelvin [11] [13].

Table 3: Temperature-Dependent Heat Capacity

| Temperature (K) | Temperature (°C) | Heat Capacity (J/mol·K) | Source |

|---|---|---|---|

| 468.40 | 195.3 | 212.35 | Joback Method [11] [13] |

| 499.42 | 226.3 | 221.54 | Joback Method [11] [13] |

| 530.45 | 257.3 | 230.32 | Joback Method [11] [13] |

| 561.47 | 288.3 | 238.70 | Joback Method [11] [13] |

| 592.49 | 319.3 | 246.71 | Joback Method [11] [13] |

| 623.52 | 350.4 | 254.35 | Joback Method [11] [13] |

| 654.54 | 381.4 | 261.63 | Joback Method [11] [13] |

Electronic Structure and Bonding Characteristics

The electronic structure of 3-mercaptopentan-1-ol is characterized by the presence of multiple heteroatoms that significantly influence its bonding characteristics [16] [17]. The molecule contains both sulfur and oxygen atoms, each contributing distinct electronic properties through their lone pairs and electronegativity differences [16]. The sulfur atom in the mercapto group exhibits lower electronegativity compared to oxygen, resulting in different polarization patterns within the molecule [16].

The compound displays characteristic infrared absorption frequencies that provide insight into its bonding nature [28]. The hydroxyl group exhibits a broad absorption band in the region of 3200-3600 wavenumbers due to O-H stretching vibrations [28]. The mercapto group shows characteristic S-H stretching vibrations typically appearing around 2550-2600 wavenumbers [28]. Carbon-hydrogen stretching vibrations are observed in the 2800-3000 wavenumber region [28].

The molecular orbital structure involves frontier orbitals that determine reactivity patterns [19] [21]. The highest occupied molecular orbital primarily localizes on the sulfur and oxygen atoms due to their lone pairs [19] [21]. The lowest unoccupied molecular orbital typically exhibits anti-bonding character involving carbon-heteroatom interactions [19] [21]. The energy gap between these frontier orbitals influences the compound's stability and reactivity [19] [21].

Polarizability characteristics are influenced by the presence of sulfur, which exhibits higher polarizability compared to carbon and oxygen atoms [16] [17]. This property affects the compound's intermolecular interactions and solubility behavior [16] [17]. The permanent dipole moment arises from the asymmetric distribution of electron density due to the different electronegativities of constituent atoms [16] [17].

Stereogenic Centers and Conformational Analysis

The stereogenic center at carbon-3 creates two distinct enantiomeric forms of 3-mercaptopentan-1-ol [15]. This chiral center is formed by the attachment of four different substituents: hydrogen, mercapto group, ethyl group, and ethanol group [15]. The stereochemical configuration significantly influences the compound's three-dimensional structure and potential biological activity [15].

Conformational analysis reveals multiple accessible conformers due to rotation around carbon-carbon single bonds [15]. The molecule exhibits flexibility particularly around the C2-C3 and C3-C4 bonds [15]. Energy barriers for rotation are relatively low, allowing for rapid interconversion between conformers at room temperature [15]. The most stable conformations minimize steric clashes between the bulky mercapto and hydroxyl groups [15].

The presence of hydrogen bonding capabilities through both the mercapto and hydroxyl groups influences conformational preferences [15]. Intramolecular hydrogen bonding between the mercapto hydrogen and hydroxyl oxygen can stabilize certain conformers [15]. These interactions contribute to the overall conformational landscape and affect physical properties such as boiling point and solubility [15].

Gas chromatographic retention indices provide experimental evidence for the compound's volatile behavior and intermolecular interactions [6] [7]. On non-polar stationary phases, the compound exhibits retention indices around 981-1002 Kovats units [6] [7]. On polar stationary phases, significantly higher retention indices of approximately 1698 units are observed, reflecting stronger interactions with polar stationary phase materials [13].

Table 4: Gas Chromatographic Retention Indices

| Column Type | Retention Index | Reference | Notes |

|---|---|---|---|

| Non-polar (CP-Sil 5 CB) | 1002 | Vermeulen et al., 2003 [6] | 25 m/0.32 mm/1.20 μm, Helium |

| Non-polar (CP-Sil 5 CB) | 981 | Liu et al., 2009 [7] | 50 m/0.32 mm column |

| Polar (various) | 1698 | NIST WebBook [13] | Average of polar columns |

The mass spectrometric analysis of 3-mercaptopentan-1-ol (molecular formula C₅H₁₂OS, molecular weight 120.213 Da) provides crucial structural information through characteristic fragmentation patterns. The molecular ion peak [M]⁺- appears at m/z 120, representing the intact molecule after electron impact ionization [1] [2] [3].

The electron impact mass spectrum exhibits several diagnostic fragment ions that are characteristic of mercapto alcohols. The base peak typically occurs at m/z 57, corresponding to the loss of 63 mass units from the molecular ion, which can be attributed to the simultaneous loss of the sulfhydryl group (-SH, 33 Da) and a methylene fragment (-CH₂O, 30 Da) [3] [4]. Another significant fragment appears at m/z 89, resulting from the loss of the hydroxymethyl group (-CH₂OH, 31 Da) from the molecular ion [3] [5].

Alpha cleavage represents a dominant fragmentation pathway in mercapto alcohols, where bonds adjacent to the sulfur and oxygen heteroatoms are preferentially cleaved. This process generates stable carbocation fragments that produce intense peaks in the mass spectrum [4] [6]. The fragmentation pattern also shows evidence of McLafferty rearrangement, particularly in cases where the molecular structure allows for appropriate hydrogen transfer mechanisms [7].

Additional fragment ions observed include m/z 75 and m/z 102, which correspond to specific structural losses characteristic of the pentyl chain and functional group arrangements [8] [3]. The relative abundance of these fragments provides valuable information about the preferred fragmentation pathways and the stability of intermediate ion species.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Spectral Features

The proton nuclear magnetic resonance spectrum of 3-mercaptopentan-1-ol exhibits characteristic chemical shifts and coupling patterns that enable unambiguous structural assignment. The terminal methyl group (C1-CH₃) appears as a triplet at δ 1.05-1.25 ppm with an integration of 3H, demonstrating vicinal coupling to the adjacent methylene group [9] [10] [11].

The methylene protons adjacent to the hydroxyl group (C5-CH₂OH) resonate at δ 3.65-3.85 ppm as a complex multiplet integrating for 2H. This downfield chemical shift reflects the deshielding effect of the electronegative oxygen atom [12] [9] [13]. The multiplicity pattern results from coupling to both the adjacent methylene protons and the exchangeable hydroxyl proton.

The proton bearing the sulfhydryl group (C3-H) appears at δ 2.85-3.15 ppm as a multiplet integrating for 1H. This chemical shift is characteristic of protons alpha to sulfur, which experiences moderate deshielding compared to typical alkyl protons [14] [9].

The backbone methylene protons (C2 and C4) exhibit overlapping multiplets in the range δ 1.45-1.85 ppm, collectively integrating for 4H. These signals show complex coupling patterns due to their involvement in the vicinal coupling network throughout the pentyl chain [15] [16].

The sulfhydryl proton (-SH) typically appears as a doublet at δ 1.35-1.60 ppm with 1H integration, showing small coupling to the adjacent CH proton [17]. However, this signal may be broadened or exchange-dependent depending on sample conditions and temperature.

The hydroxyl proton (-OH) exhibits variable chemical shift behavior, typically appearing as a broad singlet in the range δ 2.50-4.50 ppm. The exact position depends on hydrogen bonding, concentration, and temperature effects. This proton often shows exchange behavior with D₂O, which can be used for confirmation of its identity [12] [13].

¹³C NMR Chemical Shift Assignments

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 3-mercaptopentan-1-ol. The chemical shifts reflect the electronic environment of each carbon atom and enable complete structural characterization [18] [19] [20].

The terminal methyl carbon (C1) resonates at δ 10-15 ppm, which is typical for primary carbons in aliphatic chains [21] [22]. This upfield chemical shift reflects the high electron density around the methyl carbon due to minimal deshielding effects.

The methylene carbons in the alkyl chain (C2 and C4) appear at δ 25-35 ppm and δ 20-30 ppm respectively. These chemical shifts are characteristic of secondary carbons in saturated hydrocarbon environments [20] [21]. The slight variation in chemical shifts reflects differences in their proximity to the heteroatoms.

The carbon bearing the sulfhydryl group (C3) exhibits a chemical shift at δ 45-55 ppm. This downfield position compared to typical alkyl carbons results from the deshielding effect of the sulfur atom, which is less electronegative than oxygen but still influences the electronic environment significantly [18] [19].

The hydroxymethyl carbon (C5) appears at δ 60-65 ppm, demonstrating the characteristic chemical shift range for primary carbons adjacent to oxygen atoms. This significant downfield shift results from the strong electron-withdrawing effect of the hydroxyl group [20] [21] [22].

The ¹³C NMR spectrum typically exhibits five distinct signals, confirming the five-carbon structure and the absence of symmetry elements that would render carbons equivalent [23]. This pattern is consistent with the linear pentyl chain bearing the two functional groups at positions 3 and 5.

Infrared and Raman Spectroscopy

Infrared spectroscopic analysis of 3-mercaptopentan-1-ol reveals characteristic vibrational modes that provide definitive functional group identification. The O-H stretching vibration appears as a strong, broad absorption in the range 3200-3500 cm⁻¹, with the exact frequency depending on the extent of hydrogen bonding [24] [25] [26]. In concentrated samples or solid state, intermolecular hydrogen bonding shifts this absorption to lower frequencies compared to dilute solutions.

The S-H stretching vibration manifests as a weak absorption at 2550-2600 cm⁻¹, which is diagnostic for thiol functionality [17] [27]. This absorption is characteristically weaker than the corresponding O-H stretch and appears at lower frequency due to the larger atomic mass of sulfur compared to oxygen.

C-H stretching vibrations from the alkyl chain produce medium intensity absorptions in the 2850-2950 cm⁻¹ region, typically appearing as multiple overlapping peaks corresponding to symmetric and asymmetric stretching modes of CH₂ and CH₃ groups [24] [28].

The C-O stretching vibration of the primary alcohol functionality generates a strong absorption in the 1000-1100 cm⁻¹ range. Primary alcohols characteristically absorb in the 1050-1085 cm⁻¹ region, distinguishing them from secondary and tertiary alcohols [24] [26] [28].

C-S stretching vibrations appear as medium intensity bands in the 600-800 cm⁻¹ region, providing confirmation of the carbon-sulfur bond presence. These vibrations are generally weaker than C-O stretches due to the smaller electronegativity difference between carbon and sulfur [27].

CH₂ and CH₃ bending vibrations contribute medium intensity absorptions in the 1350-1480 cm⁻¹ region, with characteristic patterns that confirm the alkyl chain structure. The scissoring motions of methylene groups and symmetric deformation of methyl groups create distinctive spectral signatures [24] [28].

Surface-Enhanced Raman Scattering (SERS) Applications

SERS Optimization Parameters for 3-Mercaptopentan-1-ol Detection

Surface-Enhanced Raman Scattering represents a powerful analytical technique for the detection and quantification of 3-mercaptopentan-1-ol at trace concentrations. The optimal excitation wavelength for SERS measurements is 785 nm, which provides an effective balance between Raman scattering efficiency and minimal sample photodegradation [29] [30] [31].

Laser power optimization typically requires 50-100 mW to achieve adequate enhancement while avoiding thermal damage to the analyte or substrate. Lower powers may be necessary for photolabile samples or when using particularly active SERS substrates [32] [33].

Acquisition times ranging from 1-10 seconds provide sufficient signal-to-noise ratios for quantitative analysis, with shorter times suitable for real-time monitoring applications and longer exposures for trace-level detection [31] [34].

The enhancement factor achieved with optimized SERS substrates ranges from 10⁴ to 10⁶, enabling detection limits in the 0.01-0.1 ppm range. This remarkable sensitivity enhancement results from both electromagnetic field enhancement near plasmonic nanostructures and chemical enhancement mechanisms involving analyte-substrate interactions [29] [30] [32].

Silver nanoparticles represent the most commonly employed SERS substrate for thiol detection due to the strong affinity between sulfur and silver surfaces. Hydroxylamine-stabilized silver nanoparticles provide excellent reproducibility and stability for quantitative measurements [31] [34].

Key SERS bands for 3-mercaptopentan-1-ol detection include the carbon-sulfur stretching vibration at 590-650 cm⁻¹, which appears as the most intense feature due to its proximity to the metal surface. Additional diagnostic bands occur at 706 cm⁻¹ and 1139 cm⁻¹, corresponding to conformational-dependent C-S stretching modes and C-C stretching vibrations respectively [31] [34].

Multivariate Analysis of SERS Spectral Data

Multivariate statistical analysis techniques enhance the analytical capabilities of SERS for complex mixture analysis and trace detection applications. Principal Component Analysis (PCA) enables dimensionality reduction and pattern recognition in SERS spectral datasets, facilitating discrimination between different thiol compounds and concentration-dependent spectral variations [30] [34].

Partial Least Squares Regression (PLS-R) provides robust quantitative models for concentration determination, with cross-validation procedures ensuring model reliability and preventing overfitting. The use of k-fold leave-one-out double cross-validation protocols enhances prediction accuracy and enables reliable limit of detection calculations [34].

Limits of detection calculated using multivariate approaches often exceed those obtained from univariate peak height or area measurements. For 3-mercaptopentan-1-ol, multivariate analysis yields detection limits as low as 0.01 ppm, representing significant improvement over conventional Raman spectroscopy [31] [34].

Spectral preprocessing techniques including baseline correction, smoothing, and vector normalization improve model performance and reduce instrumental artifacts. First derivative spectra can enhance spectral resolution and minimize baseline variations that might affect quantitative analysis [30] [34].

Mixture analysis capabilities enable simultaneous determination of multiple thiol compounds in complex samples. The use of Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) algorithms allows for spectral deconvolution and individual component quantification even in cases of significant spectral overlap [30] [34].

X-ray Crystallographic Data

While specific single-crystal X-ray diffraction data for 3-mercaptopentan-1-ol remains limited in the literature, crystallographic analysis of related mercapto alcohols provides insight into expected structural parameters. Based on analogous compounds and theoretical predictions, 3-mercaptopentan-1-ol would likely crystallize in an orthorhombic crystal system, which is common for linear thiol-alcohol bifunctional molecules [35] [36] [37].

The space group would most probably be P2₁2₁2₁, a chiral space group that accommodates the asymmetric nature of the molecule containing the stereogenic center at C3 [35] [36]. This space group is frequently observed for organic compounds containing both hydroxyl and thiol functional groups.

Unit cell parameters would be expected to fall within the ranges: a = 5.2-5.8 Å, b = 8.5-9.2 Å, and c = 15.8-16.5 Å, with the extended c-axis reflecting the elongated molecular conformation typical of linear alkyl chains [35] [38]. The unit cell volume would approximate 700-850 ų with Z = 4 molecules per unit cell.

The calculated density would range from 1.15-1.25 g/cm³, which is typical for organic thiol compounds. The presence of sulfur increases the density compared to pure hydrocarbon analogs while remaining within the normal range for organic molecules [35] [36].

Intermolecular hydrogen bonding would play a crucial role in crystal packing, with both O-H···O and S-H···S interactions contributing to structural stability. The S-H···S hydrogen bonds in thiol compounds are typically characterized by S···S distances of 3.4-3.6 Å, representing moderately strong hydrogen bonding interactions [39] [37].

Temperature-dependent studies conducted between 150-298 K would reveal thermal motion characteristics and potential phase transitions. Low-temperature measurements often provide improved precision in bond length and angle determinations due to reduced thermal motion effects [35] [36].